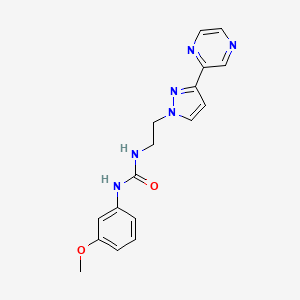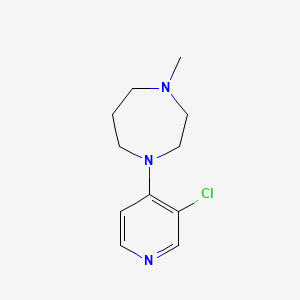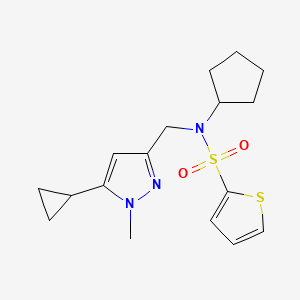
N-Cyclopentyl-N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophen-2-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H23N3O2S2 and its molecular weight is 365.51. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biosynthese von Naturprodukten
Der Cyclopropanring in der Verbindung ist ein häufiges Strukturmotiv in Naturprodukten und ist in der Regel für die biologischen Aktivitäten unerlässlich . Diese Verbindung könnte potenziell zur Biosynthese von Cyclopropan-haltigen Naturprodukten verwendet werden .
Pharmazeutische Chemie
Aufgrund ihrer einzigartigen Struktur- und chemischen Eigenschaften könnte diese Verbindung im Bereich der pharmazeutischen Chemie verwendet werden . Sie könnte als Vorläufer oder Zwischenprodukt bei der Synthese verschiedener Medikamente dienen .
Chemische Biologie
Die Verbindung könnte in der chemischen Biologie verwendet werden, insbesondere bei Studien zu den einzigartigen Struktur- und chemischen Eigenschaften von Cyclopropan .
Herbizidsynthese
Verbindungen, die die 1H-Pyrazol-5-yl-Gruppe enthalten, wurden bei der Synthese von Herbiziden verwendet . Daher könnte diese Verbindung potenziell als Vorläufer bei der Synthese neuer Herbizide verwendet werden .
Optimierung bestehender Herbizide
Die Verbindung könnte verwendet werden, um die Wirksamkeit bestehender Herbizide zu verbessern. So wurden beispielsweise Derivate von Quinclorac, einem Herbizid, unter Verwendung von Verbindungen synthetisiert, die die 3-Methyl-1H-Pyrazol-5-yl-Gruppe enthalten .
Studium enzymatischer Reaktionen
Die Verbindung könnte im Studium enzymatischer Reaktionen verwendet werden, insbesondere solcher, die Cyclopropanierungen beinhalten .
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S2/c1-19-16(13-8-9-13)11-14(18-19)12-20(15-5-2-3-6-15)24(21,22)17-7-4-10-23-17/h4,7,10-11,13,15H,2-3,5-6,8-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEYCBIOXZGYGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)S(=O)(=O)C3=CC=CS3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
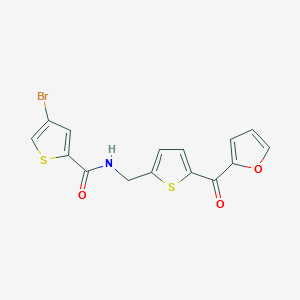
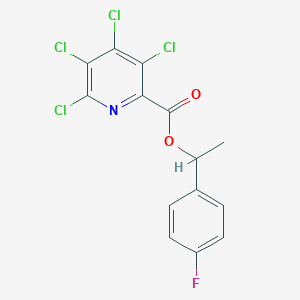
![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2407200.png)
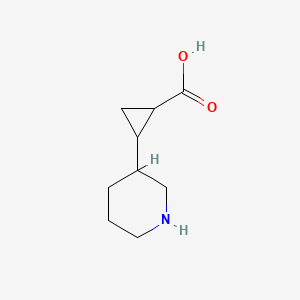

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B2407207.png)
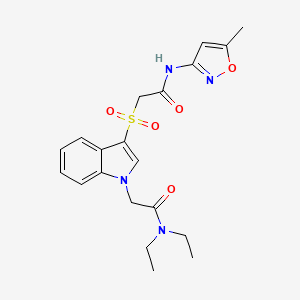
![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2407211.png)
![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride](/img/structure/B2407213.png)
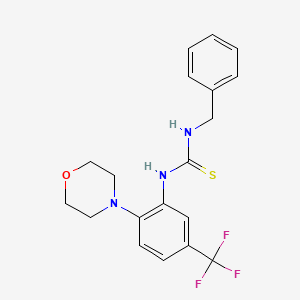
![(4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2407217.png)
